SAM Thickness and Packing Density: Trichloro(undecyl)silane vs. Octadecyltrichlorosilane (OTS) Direct Comparison
In a direct head-to-head comparison of as-formed monolayers on silicon oxide surfaces, Trichloro(undecyl)silane (UTS, C11) produced a fully substrate-covering SAM with a thickness of 1.5 nm, whereas octadecyltrichlorosilane (OTS, C18) yielded a thickness of 2.9 nm under identical preparation conditions [1]. Both monolayers exhibited comparable average surface roughness of approximately 0.3 nm [1]. This near two-fold difference in monolayer thickness directly correlates with alkyl chain length (C11 vs. C18) and establishes a quantifiable, chain-length-dependent thickness gradient that enables precise tuning of interfacial properties [2].
| Evidence Dimension | Self-assembled monolayer thickness |
|---|---|
| Target Compound Data | 1.5 nm |
| Comparator Or Baseline | Octadecyltrichlorosilane (OTS, C18): 2.9 nm |
| Quantified Difference | 1.4 nm reduction (48% thinner monolayer) |
| Conditions | Silicon oxide substrate; as-formed monolayers before annealing; room temperature deposition |
Why This Matters
This 1.4 nm thickness reduction directly impacts electron tunneling efficiency in molecular electronics and alters the dielectric barrier properties of modified surfaces, enabling UTS to serve applications where OTS would introduce excessive tunneling resistance.
- [1] Calistri-Yeh M, Kramer EJ, Sharma R, Zhao W, Rafailovich MH, Sokolov J, Brock JD. Thermal Stability of Self-Assembled Monolayers from Alkylchlorosilanes. Langmuir. 1996;12(11):2747-2755. View Source
- [2] Wasserman SR, Tao YT, Whitesides GM. Structure and reactivity of alkylsiloxane monolayers formed by reaction of alkyltrichlorosilanes on silicon substrates. Langmuir. 1989;5(4):1074-1087. View Source
